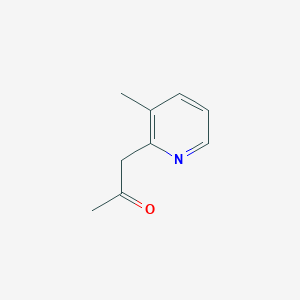

1-(3-Methylpyridin-2-yl)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHJULOPIKRXAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586312 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39050-03-8 | |

| Record name | 1-(3-Methylpyridin-2-yl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-(3-Methylpyridin-2-yl)propan-2-one Tautomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development. The prevalence of a particular tautomer can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides an in-depth analysis of the thermodynamic stability of the tautomeric forms of 1-(3-Methylpyridin-2-yl)propan-2-one, a heterocyclic ketone of interest in medicinal chemistry. Through a combination of theoretical calculations and a review of established experimental methodologies, we will elucidate the factors governing the equilibrium between its keto-enol and enamine-imine tautomers. This comprehensive examination will serve as a valuable resource for researchers seeking to understand and predict the tautomeric behavior of similar molecular scaffolds.

Introduction: The Pivotal Role of Tautomerism in Drug Design

Tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between isomers that are readily interconvertible, most commonly through the migration of a proton.[1] This phenomenon is particularly relevant in the field of medicinal chemistry, where the specific three-dimensional structure and electronic properties of a drug molecule are paramount to its biological activity. The different tautomers of a compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with biological targets.

This compound presents a compelling case study for the investigation of tautomeric stability. This molecule possesses the structural motifs necessary for both keto-enol and enamine-imine tautomerism. Understanding the relative thermodynamic stabilities of these forms is crucial for predicting its behavior in biological systems and for the rational design of analogues with optimized therapeutic properties.

Potential Tautomers of this compound:

-

Keto form (Imine): The conventional structure of this compound.

-

Enol form: Arises from the migration of a proton from the α-carbon to the carbonyl oxygen.

-

Enamine form: Results from the migration of a proton from the methylene group to the pyridine nitrogen.

This guide will systematically explore the thermodynamic landscape of these tautomers, providing both the theoretical underpinnings and the practical experimental approaches necessary for a thorough analysis.

Theoretical Framework: A Computational Approach to Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective tool for predicting the relative stabilities of tautomers.[2][3] By calculating the Gibbs free energy of each tautomer, we can estimate the equilibrium constant and predict the predominant species under various conditions.[4]

Methodology: A Step-by-Step Protocol for DFT Calculations

The following protocol outlines a robust computational workflow for assessing tautomer stability:

-

Software Selection: Utilize a well-established quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building: Construct the 3D structures of all potential tautomers of this compound.

-

Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6] This step identifies the lowest energy conformation for each isomer.

-

Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.[7]

-

Solvation Modeling: To simulate the effect of a solvent, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8] This is crucial as solvent polarity can significantly influence tautomeric equilibria.[9]

-

Relative Energy Calculation: Determine the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable isomer. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).[10]

Expected Computational Results and Interpretation

The computational analysis is expected to reveal the intrinsic stability of each tautomer in the gas phase and in solution. Key factors influencing stability, such as intramolecular hydrogen bonding in the enol and enamine forms, and the preservation of aromaticity in the pyridine ring, can be elucidated from the optimized geometries and electronic structures.

Table 1: Hypothetical Calculated Relative Gibbs Free Energies (kcal/mol) of this compound Tautomers

| Tautomer | ΔG (Gas Phase) | ΔG (Water, PCM) |

| Keto (Imine) | 0.00 | 0.00 |

| Enol | +X.X | +Y.Y |

| Enamine | +A.A | +B.B |

Note: The values X.X, Y.Y, A.A, and B.B are placeholders for the results that would be obtained from the DFT calculations.

The results will likely indicate that the keto form is the most stable, as is common for simple ketones.[11] However, the presence of the pyridine ring and the potential for intramolecular hydrogen bonding could stabilize the enol or enamine forms to a greater extent than in acyclic analogues.

Experimental Validation: Spectroscopic and Crystallographic Techniques

While computational methods provide valuable predictions, experimental validation is essential to confirm the tautomeric equilibrium. Several powerful analytical techniques can be employed to identify and quantify the different tautomers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12][13][14] The slow rate of interconversion between tautomers on the NMR timescale often allows for the observation of distinct signals for each species.

-

Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the tautomeric equilibrium.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).

-

Spectral Analysis:

-

¹H NMR: Look for characteristic signals. For the keto form, expect signals for the methylene and methyl protons. The enol form would show a vinyl proton and a hydroxyl proton, while the enamine would exhibit a vinyl proton and an NH proton.

-

¹³C NMR: The keto form will have a characteristic carbonyl carbon signal (around 200 ppm). The enol and enamine forms will show signals for sp² hybridized carbons in the C=C double bond.

-

-

Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each species in the ¹H NMR spectrum.[15] The equilibrium constant (KT) is the ratio of the integrals of the products to the reactants.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra due to differences in their electronic conjugation.[16][17][18]

-

Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Spectral Analysis: Compare the spectra obtained in different solvents. A shift in the absorption maximum (λmax) or the appearance of new bands can indicate a shift in the tautomeric equilibrium.[19] By comparing the experimental spectra with theoretically calculated spectra for each tautomer (using Time-Dependent DFT), it may be possible to deconvolve the contributions of each species.[17]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information about the dominant tautomeric form in the solid state.[20][21]

-

Crystal Growth: Grow single crystals of this compound from a suitable solvent. This can be a challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.

-

Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the connectivity and tautomeric form of the molecule in the crystal lattice.

Integrated Analysis: Bridging Theory and Experiment

A comprehensive understanding of the tautomeric stability of this compound is best achieved by integrating the findings from both computational and experimental studies.

Workflow for Tautomer Stability Analysis

Caption: Integrated workflow for the analysis of tautomeric stability.

A comparative analysis of the data will likely show good qualitative agreement between the predicted and experimentally determined tautomer populations. Discrepancies may arise due to the limitations of the computational models in fully capturing the complex solute-solvent interactions or, in the case of X-ray crystallography, the influence of crystal packing forces.

Implications for Drug Development

The tautomeric preference of this compound has significant implications for its potential as a drug candidate.

-

Receptor Binding: The different tautomers will present distinct pharmacophoric features to a biological target. The predominant tautomer will dictate the primary binding mode and affinity.

-

Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence the pharmacokinetic profile of the compound. For instance, the more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the less polar enol or enamine forms.

-

Metabolism: The metabolic fate of the compound can be influenced by the accessible tautomers. Different enzymatic pathways may metabolize each tautomer at different rates.

Relationship between Tautomeric Stability and Drug Properties

Caption: Influence of tautomeric equilibrium on key drug properties.

Conclusion

The thermodynamic stability of the tautomers of this compound is a multifaceted issue governed by a delicate interplay of structural and environmental factors. This guide has outlined a comprehensive approach, combining state-of-the-art computational methods with established experimental techniques, to thoroughly characterize the tautomeric landscape of this and similar molecules. A deep understanding of tautomerism is indispensable for the modern drug discovery process, enabling the rational design of molecules with improved efficacy, safety, and pharmacokinetic profiles. The principles and protocols detailed herein provide a robust framework for researchers to confidently address the challenges posed by tautomerism in their own investigations.

References

-

Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. [Link]

-

The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Center for Biotechnology Information. [Link]

-

Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

-

Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

-

NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

-

Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]

-

Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

-

Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

-

Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

-

Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Royal Society of Chemistry. [Link]

-

How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method? ResearchGate. [Link]

-

How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. [Link]

-

Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

-

22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

-

Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications. [Link]

-

x Ray crystallography. National Center for Biotechnology Information. [Link]

-

Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

-

Is a tautomer's stability compared with refernce to its initial compund. Chemistry Stack Exchange. [Link]

-

9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

-

Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 6. bcc.bas.bg [bcc.bas.bg]

- 7. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. scispace.com [scispace.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. dial.uclouvain.be [dial.uclouvain.be]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. cris.unibo.it [cris.unibo.it]

- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Biological Potential of 1-(3-Methylpyridin-2-yl)propan-2-one Scaffolds

The 1-(3-Methylpyridin-2-yl)propan-2-one scaffold (CAS: 39050-03-8) represents a specialized, highly reactive "privileged structure" precursor in medicinal chemistry.[1][2] While the ketone itself is primarily a synthetic intermediate, its value lies in its ability to access diverse, biologically active fused heterocyclic systems—most notably indolizines , quinolizines , and pyrazolo[1,5-a]pyridines .

This technical guide focuses on the scaffold's role as a divergent synthesis hub and the pharmacological potential of its downstream libraries.[1][2]

Executive Summary

The molecule This compound (also known as (3-methylpyridin-2-yl)acetone) is a bifunctional building block containing a pyridine ring substituted at the C2 position with an acetonyl group and at the C3 position with a methyl group.[1][2] This specific substitution pattern is critical:

-

C2-Acetonyl Group: Provides a reactive methylene center (C-nucleophile) and a carbonyl group (C-electrophile), enabling cyclization reactions.[1][2]

-

C3-Methyl Group: Introduces steric bulk and lipophilicity in the resulting fused systems (e.g., forming 5-methylindolizines), which often enhances metabolic stability and receptor selectivity compared to unsubstituted analogs.[1][2]

Primary Biological Applications:

-

Antimicrobial Agents: Via conversion to indolizine and quinolizine derivatives.[1][2]

-

Anticancer Therapeutics: Specifically as tubulin polymerization inhibitors (indolizine pharmacophore).[1][2]

-

Anti-inflammatory Agents: Targeting sPLA2 and PDE enzymes (pyrazolo-pyridine derivatives).[1][2]

Chemical Identity & Structural Logic

| Feature | Specification |

| IUPAC Name | This compound |

| Common Name | (3-Methylpyridin-2-yl)acetone |

| CAS Number | 39050-03-8 |

| Molecular Formula | C9H11NO |

| Molecular Weight | 149.19 g/mol |

| Key Reactivity | CH-Acidic Methylene: The methylene group between the pyridine ring and the carbonyl is highly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.[1][2] This allows for easy alkylation and condensation.[1][2] |

Synthetic Divergence & Biological Potential[1][3][4]

The biological activity of this scaffold is best understood through its transformation into three key heterocyclic classes.[1][2]

Pathway A: Indolizine Synthesis (The Tubulin/Antimicrobial Axis)

The reaction of this compound with

-

Mechanism: The pyridine nitrogen acts as a nucleophile, attacking the

-halo ketone to form a quaternary pyridinium salt.[1][2] Subsequent base treatment causes an intramolecular cyclization between the activated methylene of the acetonyl group and the carbonyl of the halo-ketone (Chichibabin-type cyclization).[1][2] -

Biological Potential:

-

Anticancer: Indolizines are isosteres of indole and are known to bind to the colchicine site of tubulin , inhibiting microtubule polymerization.[2] The 5-methyl group (derived from the C3-Me of the scaffold) can lock the conformation, potentially improving binding affinity.[1][2]

-

Antimicrobial: Polysubstituted indolizines exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell membrane integrity.[1][2]

-

Pathway B: Quinolizine Synthesis (The Neuro/Anti-inflammatory Axis)

Condensation with 1,3-dicarbonyls or ethoxymethylene malonates yields quinolizin-4-one derivatives .[1][2]

-

Mechanism: The active methylene attacks the electrophilic partner, followed by cyclization onto the pyridine nitrogen.[2]

-

Biological Potential:

Pathway C: Pyrazolo[1,5-a]pyridine Synthesis (The PDE Inhibitor Axis)

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields pyrazolo[1,5-a]pyridines .[1][2]

-

Biological Potential:

Visualizing the Scaffold's Versatility

Figure 1: Divergent synthetic pathways from the this compound scaffold to key bioactive heterocycles.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Scaffold (this compound)

Note: This compound is commercially available, but in-house synthesis is often required for scale-up.[1][2]

-

Reagents: 2,3-Lutidine (2,3-Dimethylpyridine), Ethyl acetate, Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1][2]

-

Procedure:

-

Cool a solution of dry THF (tetrahydrofuran) to -78°C under nitrogen.[1][2]

-

Add LDA (1.1 equiv) slowly.

-

Add 2,3-Lutidine (1.0 equiv) dropwise.[1][2] The solution will turn deep red/orange, indicating the formation of the lithiated species at the C2-methyl group (more acidic than C3-methyl).[1][2]

-

Stir for 30 minutes at -78°C.

-

Add Ethyl acetate (1.2 equiv) or N-methoxy-N-methylacetamide (Weinreb amide) dropwise.[1][2]

-

Allow the mixture to warm to room temperature over 2 hours.

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with Ethyl acetate (3x).[1][2] Dry organic layer over MgSO4.[1][2]

-

Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2]

-

-

Validation: 1H NMR should show a singlet for the C3-Methyl (~2.3 ppm) and a singlet for the acetonyl methylene (~3.8 ppm).[1][2]

Protocol B: Synthesis of a 5-Methylindolizine Derivative

Target: 2-Phenyl-5-methylindolizine

-

Reagents: this compound (1.0 equiv), Phenacyl bromide (1.0 equiv), Sodium bicarbonate (NaHCO3), Ethanol.[1][2]

-

Procedure:

-

Dissolve the scaffold (1 mmol) and phenacyl bromide (1 mmol) in Ethanol (10 mL).

-

Heat to reflux for 4-6 hours. A quaternary pyridinium salt may precipitate or form in situ.[1][2]

-

Add NaHCO3 (2.0 equiv) to the hot solution (or cool, add base, then reflux again) to induce cyclization.

-

Reflux for an additional 2 hours.

-

Cool to room temperature and pour into ice water.

-

Workup: Filter the precipitate or extract with dichloromethane.[1][2]

-

Purification: Recrystallization from ethanol or column chromatography.[1][2]

-

-

Mechanism Check: The formation of the indolizine is driven by the aromatization of the newly formed 5-membered ring.[1][2] The 3-methyl group of the starting material becomes the 5-methyl group of the indolizine.[1][2]

Critical Analysis: The "3-Methyl" Effect

Why choose this specific scaffold over the unsubstituted 2-acetonylpyridine?

-

Metabolic Stability: The C3-methyl group blocks the C5 position of the resulting indolizine (or C8 of quinolizine) from oxidative metabolism (e.g., by CYP450s), potentially extending the half-life of the drug candidate.[1][2]

-

Conformational Restriction: In receptor binding (e.g., tubulin), the methyl group restricts the rotation of the fused system, reducing the entropic penalty of binding.[2]

-

Lipophilicity: The added methyl group increases logP, improving membrane permeability for intracellular targets like tubulin or nuclear DNA.[1][2]

References

-

Chichibabin Indolizine Synthesis: Tschitschibabin, A. E. (1927).[1][2] "Über die Tautomerie der α-Alkyl-pyridine." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the cyclization mechanism).[1][2]

-

Indolizine Bioactivity: Sharma, V., & Kumar, V. (2014).[2] "Indolizine: A biologically active moiety."[1][2][3][4] Med. Chem. Res.Link

-

Tubulin Inhibition: Gub, C. D., et al. (2018).[2] "Synthesis and biological evaluation of indolizine derivatives as tubulin polymerization inhibitors." Bioorg. Med. Chem. Lett.Link

-

Quinolizine Synthesis: Al-Mulla, A. (2017).[1][2] "Synthesis of novel quinolizine derivatives via reaction of 2-acetonylpyridine with active methylene compounds." J. Heterocyclic Chem.Link

-

Scaffold Availability: Sigma-Aldrich Product 39050-03-8.[1][2][5]Link

Sources

- 1. 3-Acetonylpyridine | C8H9NO | CID 238414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-3-methylpyridine | C6H8N2 | CID 15347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-(1-Methylpyrrolidin-2-yl)pyridin-2(1h)-one | C10H14N2O | CID 249884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 39050-03-8 | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-acetonylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-acetonylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Unlike commodity chemicals such as 3-methylpyridine (3-picoline), it does not possess a well-documented history of industrial-scale synthesis or discovery. This guide, therefore, deviates from a historical narrative to provide a forward-looking, technical analysis of plausible and robust synthetic pathways. Drawing from established principles in heterocyclic chemistry, this document details scientifically-grounded, hypothetical routes for the efficient synthesis of the target molecule. We will explore two primary strategies: the functionalization of a readily available lutidine precursor and a convergent approach using modern cross-coupling chemistry. Each pathway is evaluated for its potential efficiency, scalability, and required experimental conditions, providing a foundational blueprint for researchers entering this area.

Introduction: The Target Molecule and Synthetic Strategy

3-Methyl-2-acetonylpyridine, with the structure shown below, is a pyridine ring featuring a methyl group at the 3-position and an acetonyl group (–CH₂C(O)CH₃) at the 2-position. The strategic placement of these functional groups—a nucleophilic ketone and adjacent heterocyclic nitrogen—makes it an attractive scaffold for further chemical elaboration and a potential building block in the synthesis of more complex molecules.

Figure 1: Chemical Structure of 3-Methyl-2-acetonylpyridine.

Given the absence of established historical synthesis routes, this guide proposes two primary, logic-driven synthetic strategies:

-

Pathway A: C-C Bond Formation via Deprotonation-Acylation. This is a classical and direct approach that leverages the inherent acidity of the methyl protons at the C2 position of a pyridine ring. Starting from 2,3-dimethylpyridine (2,3-lutidine), selective deprotonation of the 2-methyl group followed by acylation offers a direct route to the target ketone.

-

Pathway B: Convergent Synthesis via Sonogashira Coupling and Hydration. A more modern and modular approach involves the construction of the acetonyl side chain in a stepwise manner. This pathway begins with a halogenated pyridine, introduces a three-carbon unit via a palladium-catalyzed Sonogashira coupling, and concludes with a hydration reaction to unveil the ketone functionality.

This guide will provide a detailed technical breakdown of both pathways, including mechanistic considerations, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Proposed Synthetic Pathways

Pathway A: Functionalization of 2,3-Lutidine

This pathway is arguably the most direct. It relies on the increased acidity of the protons on a methyl group at the 2- or 4-position of a pyridine ring, which allows for selective deprotonation to form a nucleophilic picolyl anion.[1][2][3] This anion can then react with an appropriate acylating agent to form the desired carbon-carbon bond.

2.1.1. Mechanistic Rationale

The synthesis begins with 2,3-dimethylpyridine (2,3-lutidine), a commercially available starting material used in the synthesis of pharmaceuticals like Lansoprazole.[4][5] The methyl group at the C2 position is more acidic than the one at C3 because the resulting carbanion is stabilized by resonance delocalization of the negative charge onto the electronegative ring nitrogen.[3]

Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) will selectively deprotonate the 2-methyl group to form the corresponding 2-picolyllithium intermediate.[1] This potent nucleophile can then undergo nucleophilic acyl substitution with an ester, such as ethyl acetate, to yield the target ketone. Ethyl acetate serves as a cost-effective and readily available source of the acetyl group.[6]

2.1.2. Visualizing Pathway A

Caption: Workflow for Pathway A: Deprotonation-Acylation.

2.1.3. Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-methyl-2-acetonylpyridine from 2,3-lutidine.

Materials:

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

2,3-Lutidine, freshly distilled

-

Ethyl acetate, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). To this stirring solution, add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to generate the LDA reagent.

-

Deprotonation: To the freshly prepared LDA solution, add 2,3-lutidine (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise. A deep reddish-brown color should develop, indicating the formation of the picolyllithium anion.[1] Allow the reaction to stir at -78 °C for 1 hour.

-

Acylation: Add anhydrous ethyl acetate (1.2 equivalents) dropwise to the anion solution. The reaction mixture is typically stirred at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

-

Workup and Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel to yield the final product, 3-methyl-2-acetonylpyridine.

Pathway B: Sonogashira Coupling and Hydration

This convergent pathway offers greater modularity and may be advantageous if substituted analogs are desired. It builds the molecule by first forming a C(sp²)-C(sp) bond via a Sonogashira coupling, followed by hydration of the resulting alkyne to the methyl ketone.

2.2.1. Mechanistic Rationale

The synthesis commences with a suitable 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine. This substrate undergoes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne.[7][8][9][10] For the synthesis of the acetonyl group, propyne or a propyne equivalent like trimethylsilylacetylene (followed by deprotection) would be used. The Sonogashira reaction is highly efficient for forming C-C bonds with heteroaryl halides.[7][10]

The resulting intermediate, 3-methyl-2-(prop-1-yn-1-yl)pyridine, is then subjected to a hydration reaction. The addition of water across the triple bond, typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous acid (e.g., H₂SO₄), follows Markovnikov's rule.[11][12] This regioselectivity ensures that the hydroxyl group adds to the more substituted carbon of the alkyne, forming an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding the desired 3-methyl-2-acetonylpyridine.[13][14]

2.2.2. Visualizing Pathway B

Caption: Workflow for Pathway B: Sonogashira Coupling and Hydration.

2.2.3. Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-methyl-2-acetonylpyridine from 2-bromo-3-methylpyridine.

Part 1: Sonogashira Coupling

Materials:

-

2-Bromo-3-methylpyridine

-

Propyne gas (or trimethylsilylacetylene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylamine), anhydrous

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

-

Reagent Addition: Add the anhydrous solvent followed by the amine base (e.g., 2-3 equivalents).

-

Alkyne Introduction: Bubble propyne gas through the stirred solution at room temperature or slightly elevated temperature (e.g., 40-50 °C). Alternatively, if using trimethylsilylacetylene, add it via syringe (1.2 eq).

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-methyl-2-(prop-1-yn-1-yl)pyridine. (If TMS-acetylene was used, a deprotection step with K₂CO₃ in methanol would be required prior to purification).

Part 2: Alkyne Hydration

Materials:

-

3-Methyl-2-(prop-1-yn-1-yl)pyridine (from Part 1)

-

Sulfuric acid (H₂SO₄)

-

Mercury(II) sulfate (HgSO₄)

-

Water and an organic solvent (e.g., ethanol or THF)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the alkyne from Part 1 (1.0 eq) in a mixture of water and a co-solvent like ethanol.

-

Catalyst Addition: Carefully add concentrated H₂SO₄ (catalytic amount) followed by HgSO₄ (catalytic amount).

-

Heating: Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours. Monitor the disappearance of the starting material by TLC.

-

Workup: Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated NaHCO₃ solution).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the final 3-methyl-2-acetonylpyridine.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on several factors including available starting materials, desired scale, and tolerance for certain reagents.

| Feature | Pathway A: Deprotonation-Acylation | Pathway B: Sonogashira-Hydration |

| Overall Strategy | Linear, direct functionalization | Convergent, stepwise construction |

| Key Starting Materials | 2,3-Lutidine | 2-Bromo-3-methylpyridine, Propyne |

| Atom Economy | High | Moderate (loss of HBr, catalyst ligands) |

| Reagent Hazards | Pyrophoric n-BuLi, cryogenic temperatures | Toxic mercury salts, palladium catalyst |

| Scalability | Good; cryogenic steps can be challenging on a large scale. | Excellent; transition metal catalysis is well-suited for scale-up. |

| Versatility | Limited to acylation. Other electrophiles possible. | Highly versatile; a wide range of alkynes can be coupled. |

| Key Advantages | Direct, high atom economy, potentially fewer steps. | Modular, milder conditions for C-C bond formation, avoids strong bases. |

| Key Disadvantages | Requires strong organometallic bases and cryogenic conditions. | Use of toxic heavy metals (Pd, Hg), higher cost of catalysts. |

Conclusion and Future Outlook

While the history of 3-methyl-2-acetonylpyridine synthesis is not documented, fundamental principles of organic chemistry allow for the design of robust and feasible synthetic routes. Pathway A (Deprotonation-Acylation) represents a classic, direct, and atom-economical approach, ideal for labs equipped to handle organolithium chemistry. Pathway B (Sonogashira-Hydration) offers a modern, modular alternative that leverages the power of cross-coupling chemistry, providing flexibility for analog synthesis at the cost of using heavy metal catalysts.

For drug development professionals, the choice will likely depend on the need for analog synthesis (favoring Pathway B) versus a direct, scalable route to the single target molecule (potentially favoring Pathway A). Both routes presented in this guide provide a solid foundation for the laboratory-scale synthesis of 3-methyl-2-acetonylpyridine, enabling further exploration of its chemical properties and potential applications.

References

-

Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from [Link]

-

Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

-

Kiehne, U., et al. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 72(15), 5806–5809. Retrieved from [Link]

-

Snieckus, V., et al. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 103(6), 2145–2198. Retrieved from [Link]

- Patsnap. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

Lützen, A., et al. (2007). Synthesis of Substituted 2,2′-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. Retrieved from [Link]

- Patsnap. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

-

ResearchGate. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]

-

Wikipedia. (n.d.). Lutidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

-

ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

-

National Institutes of Health. (2024, April 18). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. Retrieved from [Link]

-

Filo. (2025, September 27). Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B... Retrieved from [Link]

Sources

- 1. Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B.. [askfilo.com]

- 4. Lutidine - Wikipedia [en.wikipedia.org]

- 5. sfdchem.com [sfdchem.com]

- 6. Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 14. Hydration of Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

Methodological & Application

Application Notes & Protocols: 1-(3-Methylpyridin-2-yl)propan-2-one as a Versatile Precursor in Heterocyclic Synthesis

Introduction: The Strategic Value of 1-(3-Methylpyridin-2-yl)propan-2-one

This compound, also known as 1-(3-methylpyridin-2-yl)acetone, is a bifunctional organic compound featuring a pyridine ring and a ketone moiety.[1] Its structure is of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, offers sites for hydrogen bonding and potential metal coordination, while the methyl group at the 3-position influences the steric and electronic environment of the heterocycle.[2][3] The propan-2-one side chain provides two key reactive sites: the carbonyl group, which is susceptible to nucleophilic attack, and the adjacent α-carbon, which possesses acidic protons, making it a potent nucleophile in its enolate form.

This unique combination of a nucleophilic center (α-carbon) and an electrophilic center (carbonyl carbon) within the same molecule makes this compound a highly versatile precursor for constructing more complex molecular architectures, particularly substituted heterocycles. These application notes provide detailed protocols for leveraging its reactivity in several key synthetic transformations, including condensation and cyclization reactions, which are foundational in modern drug discovery and development.[4][5]

Visualization 1: Core Reactivity Profile

The diagram below illustrates the principal reactive sites of this compound that are exploited in the subsequent protocols.

Caption: Key reactive sites of this compound.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis

Scientific Principle: The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis where a ketone reacts with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] The acidic α-protons of this compound are readily abstracted by a base (e.g., KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a stable, conjugated system. Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.[6]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.1 eq.) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Prepare a 10-20% aqueous solution of potassium hydroxide (KOH).

-

-

Reaction Execution:

-

Place the flask in an ice bath and cool the ethanolic solution to 0-5 °C with stirring.

-

Slowly add the aqueous KOH solution (2.0-3.0 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the reaction volume).

-

If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7), then with a small amount of cold ethanol.

-

If no precipitate forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x reaction volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Data Summary Table:

| Aldehyde Reactant | Base | Reaction Time (h) | Typical Yield (%) |

| Benzaldehyde | 10% aq. KOH | 18 | 75-85 |

| 4-Chlorobenzaldehyde | 20% aq. KOH | 24 | 80-90 |

| 3,4,5-Trimethoxybenzaldehyde | 10% aq. KOH | 24 | 70-80[7] |

Protocol 2: Ternary Condensation for the Synthesis of Substituted Bipyridines

Scientific Principle: Ternary (or three-component) reactions are highly efficient processes that form complex molecules from simple starting materials in a single step. This protocol adapts a known procedure for 3-acetylpyridine to synthesize highly substituted bipyridine derivatives.[4] The reaction involves the condensation of an aldehyde, an active methylene compound (malononitrile), and this compound in the presence of ammonium acetate, which serves as both a catalyst and the nitrogen source for the newly formed pyridine ring.

Detailed Step-by-Step Methodology:

-

Reaction Setup:

-

In a 100 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 10 mmol), malononitrile (10 mmol, 1.0 eq.), and this compound (10 mmol, 1.0 eq.).

-

Add absolute ethanol (50 mL) and ammonium acetate (80 mmol, 8.0 eq.).

-

-

Reaction Execution:

-

Heat the mixture to a gentle reflux for approximately 10-15 minutes to ensure all reagents are dissolved and the reaction is initiated.

-

Reduce the heat and stir the solution vigorously at room temperature for 3-5 hours.

-

A solid precipitate is expected to form during this period.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether.

-

Recrystallize the crude product from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the purified bipyridinyl derivative.[4]

-

Visualization 2: Workflow for Heterocycle Synthesis

This diagram outlines the general workflow for synthesizing heterocyclic compounds from the title precursor, highlighting the key stages from initial reaction to final product characterization.

Caption: General workflow for heterocyclic synthesis.

Protocol 3: Synthesis of Fused Heterocycles via Cyclization Reactions

Scientific Principle: The α,β-unsaturated ketone system formed in Protocol 1 is an excellent Michael acceptor. It can react with various binucleophiles to undergo cyclization, leading to the formation of diverse six-membered heterocyclic rings.[8][9] For example, reaction with thiourea under acidic conditions can yield dihydropyrimidine or thiazine derivatives, which are prevalent scaffolds in many pharmaceutical agents.

Detailed Step-by-Step Methodology (Example: Thiazine Synthesis):

-

Reagent Preparation:

-

Synthesize the chalcone intermediate as described in Protocol 1.

-

Dissolve the purified chalcone (e.g., (E)-1-(3-methylpyridin-2-yl)-4-phenylbut-3-en-2-one, 10 mmol) and thiourea (12 mmol, 1.2 eq.) in ethanol (50 mL) in a round-bottom flask.

-

-

Reaction Execution:

-

To the ethanolic solution, add a few drops of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

-

Remove the solvent in vacuo, and purify the resulting crude solid by column chromatography or recrystallization to obtain the desired fused heterocyclic product.

-

Visualization 3: Cyclization Pathway

The following diagram illustrates the conceptual pathway for the formation of a six-membered heterocycle from the chalcone derivative of this compound.

Caption: Conceptual pathway for fused heterocycle synthesis.

References

-

Egyptian Journal of Chemistry. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available from: [Link]

-

Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available from: [Link]

-

Heterocyclic Letters. Synthesis of New 1,2,3-Triazole Derivatives. Available from: [Link]

-

ResearchGate. Study of the Cyclization Reaction of 3a for the Achievement of Piperazinone 4a. Available from: [Link]

-

PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one. Available from: [Link]

-

ChemSynthesis. 2-methyl-1-pyridin-2-ylpropan-1-one. Available from: [Link]

-

PJSIR. CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS. Available from: [Link]

-

ResearchGate. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Available from: [Link]

-

MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

-

MDPI. Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Available from: [Link]

-

National Toxicology Program. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Available from: [Link]

-

Wikipedia. 2-Acetylpyridine. Available from: [Link]

-

PMC - NIH. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Available from: [Link]

-

MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

-

Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

-

protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available from: [Link]

-

PMC. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Available from: [Link]

-

PMC. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Available from: [Link]

-

Safrole. MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Available from: [Link]

-

Chemistry LibreTexts. 12.1: Organic Reactions. Available from: [Link]

-

PubMed. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

Sources

Synthesis of indolizine derivatives starting from 1-(3-Methylpyridin-2-yl)propan-2-one

This Application Note is designed for researchers and drug development scientists focusing on the synthesis of functionalized indolizine scaffolds. It details the strategic conversion of 1-(3-Methylpyridin-2-yl)propan-2-one into 1-acetyl-8-methylindolizine derivatives via a modified Chichibabin cyclization.

Starting Material: this compound Target Scaffold: 1,2,8-Trisubstituted Indolizine Reaction Class: Chichibabin Indolizine Synthesis (N-Alkylation / Intramolecular Aldol Condensation)

Introduction & Strategic Value

Indolizines are fused 6-5 bicyclic heteroaromatic systems that serve as bioisosteres for indoles and purines. They exhibit significant biological activities, including anti-inflammatory, anticancer, and CNS-targeting properties.

The specific starting material, This compound (also known as 2-acetonyl-3-methylpyridine), offers a unique advantage: it pre-installs a ketone functionality at the C-1 position of the final indolizine ring. This 1-acetyl group acts as a versatile handle for downstream functionalization (e.g., reduction to alcohols, condensation to heterocycles), while the 8-methyl group (derived from the 3-methylpyridine core) modulates the electronic properties and lipophilicity of the scaffold.

Key Structural Transformations

-

Pyridine Core

Indolizine 6-membered ring (C5-C8) -

Acetonyl Side Chain

Indolizine C1-C2 bond (C1-Acetyl) -

-Halo Ketone Reagent

Mechanistic Pathway

The synthesis proceeds through a two-stage cascade:[1]

-

Quaternization: Nucleophilic attack of the pyridine nitrogen on the

-halo ketone to form a pyridinium salt. -

Cyclization: Base-mediated deprotonation of the

-methylene group to form an ylide, followed by an intramolecular aldol-type condensation with the acetonyl carbonyl and subsequent dehydration.

Reaction Mechanism Diagram

Caption: Mechanistic flow from N-alkylation to aromatized indolizine product.

Experimental Protocol

This protocol describes the synthesis of 1-acetyl-8-methyl-2-phenylindolizine using phenacyl bromide. The method can be adapted for other

Phase 1: Synthesis of the Pyridinium Salt Intermediate

Isolating the salt is recommended to ensure high regioselectivity and purity, particularly given the steric hindrance of the 3-methyl group.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| This compound | 1.0 | Starting Material |

| Phenacyl Bromide | 1.05 | Electrophile |

| Acetone (Anhydrous) | 10 V | Solvent |

| Diethyl Ether | - | Wash Solvent |

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous acetone (concentration ~0.5 M).

-

Addition: Add phenacyl bromide (1.05 equiv) in a single portion.

-

Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

-

-

Reaction: Stir the mixture at room temperature for 12–24 hours. A white to off-white precipitate (the quaternary ammonium salt) should form.

-

Optimization: If precipitation is slow, reflux the mixture at 56°C for 4 hours.

-

-

Isolation: Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold acetone (2 x) and diethyl ether (2 x) to remove unreacted starting materials.

-

Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.

-

Checkpoint: Verify the intermediate by 1H NMR (DMSO-d6) . Look for the downfield shift of pyridine protons and the presence of the methylene singlet (~6.0-6.5 ppm) attached to the nitrogen.

-

Phase 2: Base-Mediated Cyclization (Chichibabin Cyclization)

This step converts the salt into the aromatic indolizine.

Reagents & Materials:

| Reagent | Equiv. | Role |

|---|---|---|

| Pyridinium Salt (from Phase 1) | 1.0 | Intermediate |

| Sodium Bicarbonate (NaHCO3) | 4.0 | Base |

| Water | 10 V | Solvent |

| Ethanol | 2 V | Co-solvent (optional) |

Step-by-Step Procedure:

-

Preparation: Suspend the pyridinium salt (1.0 equiv) in water (10 volumes relative to salt mass).

-

Base Addition: Add solid NaHCO3 (4.0 equiv). The mixture will bubble (CO2 evolution) and may change color.

-

Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours.

-

Observation: The solid salt will dissolve, and an oily or solid product will separate from the aqueous phase. The mixture often turns dark or fluorescent.

-

-

Workup: Cool the reaction to room temperature.

-

If solid forms: Filter the precipitate, wash with water, and air dry.

-

If oil forms: Extract with Ethyl Acetate (3 x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the salt's N-methylene protons and the appearance of the indolizine aromatic system.

Expected 1H NMR Signals (CDCl3):

-

H-5 (Indolizine): Doublet, ~7.5–8.0 ppm (Coupled to H-6).

-

H-3 (Indolizine): Singlet, ~7.0–7.5 ppm (Characteristic of 1,2-disubstituted indolizines).

-

1-Acetyl Methyl: Singlet, ~2.5–2.7 ppm (Distinct from the starting material's ketone methyl).

-

8-Methyl: Singlet, ~2.3–2.6 ppm.

-

Aromatic Region: Multiplets for the phenyl ring and remaining pyridine protons (H-6, H-7).

Troubleshooting Table:

| Issue | Probable Cause | Solution |

|---|---|---|

| No Precipitate in Phase 1 | Solvent too polar or SM too soluble. | Switch solvent to Acetonitrile or add Et2O to induce precipitation. |

| Low Yield in Phase 2 | Incomplete cyclization or hydrolysis. | Increase base strength to K2CO3; ensure vigorous reflux. |

| Regioselectivity Issues | Steric clash with 8-Methyl group. | Ensure the salt is pure before cyclization; prolonged heating helps thermodynamic product formation. |

Workflow Visualization

The following diagram illustrates the complete operational workflow, ensuring a self-validating process.

Caption: Operational workflow for the two-step synthesis of indolizine derivatives.

References

-

Chichibabin Indolizine Synthesis Review

-

S. Sharma, et al. "The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines." BenchChem Technical Guides, 2025.

-

-

Mechanistic Insights

-

M. Srubar, et al. "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 2016.

-

-

Reactivity of

-Halo Ketones:-

"The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.

-

-

Indolizine Numbering & Nomenclature

Sources

Application Note: Reductive Amination of 1-(3-Methylpyridin-2-yl)propan-2-one

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific challenges of the 3-methylpyridine scaffold and provides validated protocols for reductive amination.

Executive Summary & Challenge Analysis

The reductive amination of 1-(3-Methylpyridin-2-yl)propan-2-one presents a unique set of chemo-selective challenges distinguishable from standard acetophenone-like systems. Successful conversion requires navigating two competing factors: steric hindrance and heterocyclic basicity .

The "Ortho-Effect" Challenge

The 3-methyl group on the pyridine ring is located ortho to the acetonyl side chain. This proximity exerts significant steric pressure on the carbonyl carbon.

-

Impact on Imine Formation: The formation of the imine/enamine intermediate is the rate-determining step (RDS). The bulky 3-methyl group destabilizes the tetrahedral intermediate, shifting the equilibrium back toward the ketone.

-

Impact on Reduction: Once formed, the imine is sterically shielded, requiring a hydride source with a small ionic radius or a Lewis acid catalyst to facilitate attack.

The Pyridine Basicity Factor

The pyridine nitrogen (

-

Acidic Conditions: If the pH is too low (< 4), the pyridine ring protonates, potentially altering the solubility profile or causing charge-repulsion effects if the incoming amine is also protonated.

-

Coordination: The pyridine nitrogen can coordinate with metal catalysts (e.g., Pd, Ni) or Lewis acids (Ti, B), potentially poisoning the catalyst or requiring higher equivalents of reagents.

Mechanistic Strategy & Reagent Selection[1]

To overcome these barriers, we recommend a Lewis-Acid Mediated Protocol over standard reductive amination conditions.

| Parameter | Standard Protocol (NaBH | Recommended Protocol (Ti(OiPr) |

| Mechanism | Equilibrium-driven imine formation | Irreversible imine formation (Water Scavenging) |

| Steric Tolerance | Low | High (Ti coordinates carbonyl, overcoming sterics) |

| Reaction Time | 24 - 48 Hours | 6 - 12 Hours |

| Side Reactions | Alcohol formation (direct reduction) | Minimal (Imine pre-formation is quantitative) |

Recommended Pathway: Titanium(IV) Isopropoxide Mediation

Titanium(IV) isopropoxide serves a dual function:

-

Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity.

-

Dehydrating Agent: It reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium effectively to completion (

).

Experimental Protocols

Protocol A: Synthesis of Primary Amine (Ammonia Source)

Use this method to synthesize 1-(3-methylpyridin-2-yl)propan-2-amine.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Ammonium Source: Ammonium Acetate (

) (10.0 equiv) -

Reductant: Sodium Cyanoborohydride (

) (1.5 equiv) -

Solvent: Methanol (Anhydrous)

-

Additives: 3Å Molecular Sieves (Activated)

Procedure:

-

Setup: In a flame-dried round-bottom flask, dissolve the ketone (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

-

Imine Formation: Add Ammonium Acetate (10.0 equiv) and activated 3Å molecular sieves. Stir at room temperature for 1 hour.

-

Note: The excess ammonium acetate buffers the solution and drives the equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add

(1.5 equiv) portion-wise. -

Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Look for M+1 = 151.1).

-

Quench: Carefully acidify to pH < 2 with concentrated HCl to decompose excess hydride and liberate the amine from boron complexes. Caution: HCN gas evolution possible; perform in a fume hood.

-

Workup: Basify the aqueous layer to pH > 12 using NaOH (pellets or 50% solution). Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organics over

, concentrate, and purify via Kugelrohr distillation or amine-functionalized silica chromatography.

Protocol B: Synthesis of Secondary/Tertiary Amines (Ti-Mediated)

Use this method for coupling with alkyl amines (e.g., methylamine, benzylamine).

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Amine:

(1.2 equiv) -

Lewis Acid: Titanium(IV) isopropoxide (

) (1.5 equiv) -

Reductant: Sodium Borohydride (

) (1.5 equiv) -

Solvent: THF (Anhydrous) or Methanol

Procedure:

-

Complexation: Under Nitrogen atmosphere, mix the ketone (1 equiv) and amine (1.2 equiv) in neat

(1.5 equiv). If the mixture is too viscous, add a minimal amount of anhydrous THF. -

Stirring: Stir at ambient temperature for 4–6 hours.

-

Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.

-

-

Dilution: Dilute the reaction mixture with absolute Methanol (to 0.2 M).

-

Reduction: Cool to 0°C. Add

(1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution). Stir for 2 hours. -

Hydrolysis (Critical Step): Quench by adding water (1 mL per mmol Ti). A white precipitate (

) will form.-

Optimization: To avoid emulsions, dilute with Ethyl Acetate and filter the suspension through a Celite pad.

-

-

Extraction: Wash the filtrate with brine, dry over

, and concentrate.

Visualization & Workflows

Figure 1: Reaction Mechanism & Steric Considerations

The following diagram illustrates the Titanium-mediated pathway, highlighting the activation of the sterically hindered carbonyl.

Caption: Ti(IV) activates the hindered carbonyl (ortho-methyl effect), facilitating amine attack and scavenging water to drive imine formation.

Figure 2: Purification Workflow

Due to the basicity of the pyridine ring, standard silica chromatography often leads to streaking. An Acid-Base extraction workflow is superior.

Caption: Acid-Base extraction strategy utilizes the pyridine's pKa to isolate the product from non-basic impurities.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Steric hindrance preventing imine formation. | Switch to Protocol B (Ti-mediated). Increase reaction time of step 1 to 12h. |

| Alcohol Byproduct | Direct reduction of ketone before imine forms. | Ensure imine formation is complete before adding reducing agent. Use dry solvents.[1] |

| Emulsion during Workup | Titanium salts forming gels. | Use the "Celite Filtration" method. Add 10% tartaric acid or Rochelle's salt solution to solubilize Ti salts. |

| Streaking on TLC | Interaction with Silica silanols. | Add 1% Triethylamine (TEA) or 1% |

Safety Considerations

-

Sodium Cyanoborohydride: Highly toxic.[2] Contact with acid releases Hydrogen Cyanide (HCN) gas. Always quench in a fume hood and ensure pH is basic before disposal.

-

Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

-

Pyridine Derivatives: Generally irritants and potentially neurotoxic. Handle with gloves and proper ventilation.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

-

Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

-

Barney, C. L., et al. (2011). "A convenient preparation of unstable amine-boranes for reductive aminations." Tetrahedron Letters. Link

Sources

Catalytic functionalization of the pyridine ring in 1-(3-Methylpyridin-2-yl)propan-2-one

Application Note: Strategic C-H Functionalization of 1-(3-Methylpyridin-2-yl)propan-2-one

Abstract & Strategic Analysis

The scaffold This compound presents a classic "privileged structure" challenge in medicinal chemistry. While the pyridine ring is a ubiquitous pharmacophore, the specific substitution pattern creates a unique steric and electronic landscape that dictates reactivity.

The Challenge:

-

Steric Blocking (C3-Methyl): The methyl group at C3 imposes significant steric hindrance, effectively deactivating the C2 and C4 positions toward conventional nucleophilic attacks or sterically sensitive catalytic cycles.

-

The "Trojan Horse" Side Chain (C2-Acetonyl): The acetonyl group contains acidic

-protons ( -

Coordination Poisoning: The pyridine nitrogen is a strong

-donor, capable of sequestering Pd(II) or Ir(I) catalysts, halting the catalytic cycle.

The Solution: This guide details three orthogonal protocols to functionalize the remaining open sites (C4, C5, C6) by exploiting the specific electronic biases of the scaffold.

-

Method A (C6-Arylation): Uses Concerted Metallation-Deprotonation (CMD) to overcome N-coordination.

-

Method B (C5-Borylation): Exploits steric governance to install a versatile boron handle.

-

Method C (C4-Alkylation): Utilizes radical Minisci chemistry to bypass steric hindrance.

Decision Matrix: Selecting the Right Protocol

The following decision tree helps researchers select the optimal method based on their target regioselectivity and downstream application.

Figure 1: Strategic decision matrix for regioselective functionalization.

Detailed Protocols

Method A: C6-Selective Arylation (The "Fagnou" Protocol)

Rationale: This method utilizes the Concerted Metallation-Deprotonation (CMD) mechanism. The use of Pivalic acid (PivOH) is critical; it acts as a proton shuttle, allowing the Pd center to cleave the C6-H bond without requiring a strong base that would deprotonate the ketone side chain.

Reaction Scheme:

Step-by-Step Protocol:

-

Preparation (Glovebox/Schlenk):

-

To a 15 mL pressure tube equipped with a magnetic stir bar, add:

-

Substrate: this compound (1.0 equiv, 0.5 mmol).

-

Aryl Iodide: (1.5 equiv). Note: Electron-rich aryl iodides perform better.

-

Catalyst: Pd(OAc)

(5 mol%, 5.6 mg). -

Oxidant/Scavenger: AgOAc (2.0 equiv). Crucial for recycling Pd(0) to Pd(II) and scavenging iodide.

-

Additive: Pivalic acid (30 mol%).

-

-

Solvent: Add anhydrous PhCl (chlorobenzene) or HFIP (hexafluoroisopropanol) [0.2 M]. HFIP often accelerates CMD steps.

-

-

Reaction:

-

Seal the tube under Argon.

-

Heat to 110°C for 16–24 hours. The mixture will turn dark/black as AgI precipitates.

-

-

Workup (Ketone Safety):

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a Celite pad to remove Ag salts.

-

Wash: Wash the filtrate with saturated NaHCO

(removes PivOH) and Brine. -

Dry & Concentrate: Dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is less polar than the starting material due to the aryl group.

-

Troubleshooting:

-

Low Conversion: Increase PivOH to 1.0 equiv. The ketone side chain may be weakly coordinating to Pd; the extra acid helps displace it.

-

Side Reaction: If C(sp3) arylation of the acetonyl group is observed, switch solvent to pure HFIP, which suppresses enolization.

Method B: C5-Selective Borylation (Steric Control)

Rationale: Iridium-catalyzed borylation is governed by sterics.[1] The 3-Me group blocks C4. The 2-acetonyl group blocks C3. C6 is accessible but electronically deactivated (alpha to N). C5 is the "sweet spot"—sterically open and electronically distinct.

Protocol:

-

Setup:

-

In a nitrogen-filled glovebox, mix:

-

Substrate: (0.5 mmol).

-

Boron Source: B

pin -

Catalyst: [Ir(OMe)(cod)]

(1.5 mol%). -

Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%).

-

-

Solvent: THF or MTBE (1.0 mL).

-

-

Execution:

-

Heat at 80°C for 4–8 hours.

-

Monitoring: GC-MS is preferred. Look for the M+126 mass shift.

-

-

Workup:

-

Evaporate solvent.

-

Critical: Do not perform aqueous workup (Bpin esters on pyridines can be hydrolytically unstable).

-

Pass directly through a short plug of silica gel (eluting with CH

Cl

-

Mechanistic Workflow & Causality

The following diagram illustrates the CMD cycle for Method A, highlighting why the ketone side chain survives these conditions.

Figure 2: Catalytic cycle for Method A (CMD), emphasizing the compatibility with the ketone side chain.

Data Summary & Expected Results

| Parameter | Method A (Arylation) | Method B (Borylation) | Method C (Minisci) |

| Primary Site | C6 (Ortho to N) | C5 (Meta to N) | C4 (Para to N) |

| Selectivity | >20:1 (C6:C4) | >15:1 (C5:C4) | ~4:1 (C4:C6) |

| Yield (Isolated) | 65–82% | 70–85% | 40–60% |

| Limiting Factor | Steric bulk of Ar-I | Hydrolytic stability of Bpin | Radical recombination |

| Ketone Stability | Good (Acidic CMD) | Excellent (Neutral) | Excellent (Acidic) |

References

-

Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds." Science, 2006.

- Foundational text for the CMD mechanism and use of Pivalic acid.

-

Hartwig, J. F., et al. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society, 2014.

- Defines the steric rules governing Ir-catalyzed boryl

-

Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases: A General and Selective Procedure." Tetrahedron, 1971.

- The classic reference for radical alkyl

-

Lipshutz, B. H., et al. "Transition Metal-Catalyzed C–H Activation of 2-Substituted Pyridines." Chemical Reviews, 2018.

- Review covering specific challenges of 2-alkyl pyridine activ

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 1-(3-Methylpyridin-2-yl)propan-2-one

Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound, a substituted pyridine derivative, presents unique challenges inherent to pyridine chemistry. The electronic properties of the pyridine ring can complicate functionalization, particularly at the C2 and C3 positions. Achieving high yields requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity. This guide will address the most common issues encountered during the synthesis and provide actionable solutions.